Toluene-2,4-disulfonamide Toluene-2,4-disulfonamide
Brand Name: Vulcanchem
CAS No.: 717-44-2
VCID: VC16121144
InChI: InChI=1S/C7H10N2O4S2/c1-5-2-3-6(14(8,10)11)4-7(5)15(9,12)13/h2-4H,1H3,(H2,8,10,11)(H2,9,12,13)
SMILES:
Molecular Formula: C7H10N2O4S2
Molecular Weight: 250.3 g/mol

Toluene-2,4-disulfonamide

CAS No.: 717-44-2

Cat. No.: VC16121144

Molecular Formula: C7H10N2O4S2

Molecular Weight: 250.3 g/mol

* For research use only. Not for human or veterinary use.

Toluene-2,4-disulfonamide - 717-44-2

Specification

CAS No. 717-44-2
Molecular Formula C7H10N2O4S2
Molecular Weight 250.3 g/mol
IUPAC Name 4-methylbenzene-1,3-disulfonamide
Standard InChI InChI=1S/C7H10N2O4S2/c1-5-2-3-6(14(8,10)11)4-7(5)15(9,12)13/h2-4H,1H3,(H2,8,10,11)(H2,9,12,13)
Standard InChI Key WNBQNPLPWYPVCU-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)S(=O)(=O)N)S(=O)(=O)N

Introduction

Chemical Structure and Properties

Molecular Architecture

Toluene-2,4-disulfonamide, with the systematic IUPAC name 4-methylbenzene-1,3-disulfonamide, has the molecular formula C₇H₁₀N₂O₄S₂ and a molecular weight of 250.3 g/mol . The structure comprises a toluene ring substituted with sulfonamide (-SO₂NH₂) groups at the 1 and 3 positions, with a methyl group at the 4 position (Figure 1).

Structural Highlights:

  • SMILES: CC1=C(C=C(C=C1)S(=O)(=O)N)S(=O)(=O)N

  • InChI Key: WNBQNPLPWYPVCU-UHFFFAOYSA-N .

  • X-ray Crystallography: While no crystal structure data for toluene-2,4-disulfonamide is available in the provided sources, analogous disulfonamide complexes (e.g., rare earth metal derivatives) exhibit μ-coordination modes involving sulfonamide oxygen atoms .

Physicochemical Properties

Key physical properties include:

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
SolubilityModerate in polar solvents
LogP (Octanol-Water)Estimated low (hydrophilic)

The compound’s high polarity, conferred by the sulfonamide groups, suggests solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Synthesis and Production

Synthetic Routes

Toluene-2,4-disulfonamide is typically synthesized via sulfonation of toluene derivatives, followed by amidation. A general pathway involves:

  • Sulfonation: Reaction of 2,4-dimethyltoluene with chlorosulfonic acid to yield the disulfonyl chloride intermediate.

  • Ammonolysis: Treatment with aqueous ammonia to replace chloride groups with sulfonamide functionalities .

Example Reaction:

C7H8+2 ClSO3HC7H6Cl2S2O6+2 H2O\text{C}_7\text{H}_8 + 2\ \text{ClSO}_3\text{H} \rightarrow \text{C}_7\text{H}_6\text{Cl}_2\text{S}_2\text{O}_6 + 2\ \text{H}_2\text{O} C7H6Cl2S2O6+4 NH3C7H10N2O4S2+2 NH4Cl\text{C}_7\text{H}_6\text{Cl}_2\text{S}_2\text{O}_6 + 4\ \text{NH}_3 \rightarrow \text{C}_7\text{H}_{10}\text{N}_2\text{O}_4\text{S}_2 + 2\ \text{NH}_4\text{Cl}

Industrial-Scale Production

Industrial methods prioritize continuous flow processes to enhance yield and purity. Automated reactors with precise temperature control (40–95°C) are employed to minimize side reactions . Post-synthesis purification often involves recrystallization from ethanol-water mixtures .

Applications in Chemistry and Industry

Organic Synthesis

Toluene-2,4-disulfonamide serves as a ligand in coordination chemistry. For example, rare earth metal complexes incorporating disulfonamide ligands exhibit unique μ₂,η⁴:η¹-coordination modes, enhancing solubility in nonpolar solvents . These complexes are explored for catalytic applications in polymerization and cross-coupling reactions.

Materials Science

The compound’s sulfonamide groups contribute to thermal stability in polymers. Blending toluene-2,4-disulfonamide into polyamides improves fiber dyeability and mechanical resilience, though commercial adoption remains limited .

Biological and Pharmacological Activity

Toxicity Profile

Recent Research and Developments

Coordination Chemistry Advances

Recent studies highlight toluene-2,4-disulfonamide’s role in stabilizing lanthanide complexes for luminescent materials. For instance, yttrium-disulfonamide derivatives exhibit tunable emission spectra under UV excitation .

Catalysis Innovations

Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) derivatives, synthesized from analogous disulfonamides, demonstrate efficacy in benzylic bromination reactions, enabling greener synthetic protocols .

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